molecular formula C38H50Cl4N12Zn B12771021 Bis(5-((4-(benzylethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate CAS No. 72379-36-3

Bis(5-((4-(benzylethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate

Cat. No.: B12771021
CAS No.: 72379-36-3
M. Wt: 882.1 g/mol
InChI Key: KAQGJYWHBXKFOQ-UHFFFAOYSA-J
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Description

Bis(5-((4-(benzylethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate is a complex organic compound that features a unique combination of azo, triazolium, and zincate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-((4-(benzylethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate typically involves a multi-step process. The initial step often includes the preparation of the azo compound through a diazotization reaction followed by azo coupling. The triazolium group is then introduced through a cyclization reaction involving appropriate precursors. Finally, the zincate complex is formed by reacting the triazolium compound with zinc chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Bis(5-((4-(benzylethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The triazolium ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azo group may yield nitro compounds, while reduction may yield primary or secondary amines.

Scientific Research Applications

Bis(5-((4-(benzylethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound may have potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Bis(5-((4-(benzylethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through coordination bonds, hydrogen bonds, or van der Waals interactions, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: A similar compound with triazole groups but lacking the azo and zincate components.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with a similar structure but different functional groups.

Uniqueness

Bis(5-((4-(benzylethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate is unique due to its combination of azo, triazolium, and zincate groups, which confer distinct chemical and physical properties

Properties

CAS No.

72379-36-3

Molecular Formula

C38H50Cl4N12Zn

Molecular Weight

882.1 g/mol

IUPAC Name

N-benzyl-4-[(2,4-dimethyl-3,5-dihydro-1,2,4-triazol-2-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)

InChI

InChI=1S/2C19H25N6.4ClH.Zn/c2*1-4-25(14-16-8-6-5-7-9-16)18-12-10-17(11-13-18)21-22-19-23(2)15-20-24(19)3;;;;;/h2*5-13,19H,4,14-15H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

KAQGJYWHBXKFOQ-UHFFFAOYSA-J

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3N(CN=[N+]3C)C.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3N(CN=[N+]3C)C.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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